molecular formula C27H23N3O3S B3004607 (Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide CAS No. 489423-47-4

(Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Cat. No.: B3004607
CAS No.: 489423-47-4
M. Wt: 469.56
InChI Key: NHJBNVAVFIGHFG-VYIQYICTSA-N
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Description

(Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide represents a novel class of thiazolidine derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Structural Features : The compound features a thiazolidine ring, a cyano group, and various aromatic substituents which contribute to its biological properties.

Antidiabetic Activity

Thiazolidine derivatives, including the compound , have been studied for their potential antidiabetic effects. The thiazolidin-2,4-dione (TZD) moiety is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Mechanism of Action :

  • PPAR-γ activation leads to increased insulin sensitivity in adipose tissue.
  • Enhances lipid uptake and storage, thereby reducing blood glucose levels.

Antioxidant Activity

Research indicates that compounds with thiazolidine scaffolds exhibit significant antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is critical in mitigating oxidative stress-related damage.

Research Findings :

  • A study demonstrated that modifications at specific positions on the thiazolidine ring could enhance antioxidant activity, with some derivatives showing effective inhibition of lipid peroxidation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidine derivatives have shown effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial cell wall synthesis.

Case Study :

  • A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of thiazolidine derivatives on cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented.

Cytotoxicity Data :

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.45Inhibition of estrogen receptors
HeLa0.52Induction of apoptosis
A5490.53Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor progression .

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-2-33-22-15-13-19(14-16-22)17-24-26(32)30(21-11-7-4-8-12-21)27(34-24)23(18-28)25(31)29-20-9-5-3-6-10-20/h3-16,24H,2,17H2,1H3,(H,29,31)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJBNVAVFIGHFG-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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